![molecular formula C11H10N2 B14370889 5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile CAS No. 90777-42-7](/img/structure/B14370889.png)
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylbicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile is a bicyclic compound characterized by its unique structure, which includes two methyl groups and two nitrile groups attached to a bicycloheptadiene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids or ketones.
Reduction: Formation of diamines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- 2,5-Norbornadiene-2,3-dicarboxylic acid, dimethyl ester
- 2,3-Bis(methoxycarbonyl)norbornadiene
Uniqueness
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile is unique due to the presence of both methyl and nitrile groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90777-42-7 |
|---|---|
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
5,6-dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile |
InChI |
InChI=1S/C11H10N2/c1-6-7(2)9-3-8(6)10(4-12)11(9)5-13/h8-9H,3H2,1-2H3 |
Clave InChI |
ZPWHKGJEEHUNTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2CC1C(=C2C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
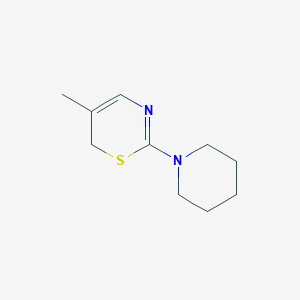
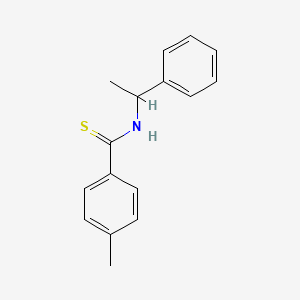
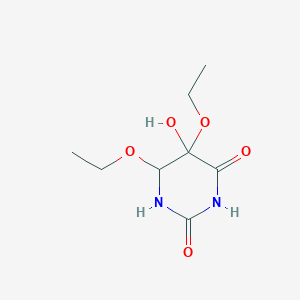

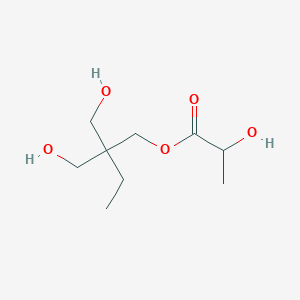
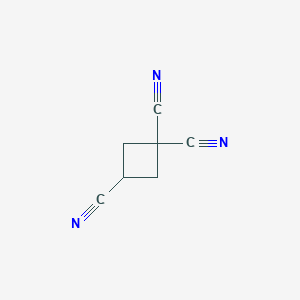
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
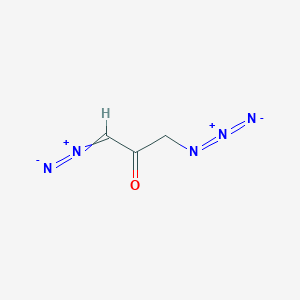
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
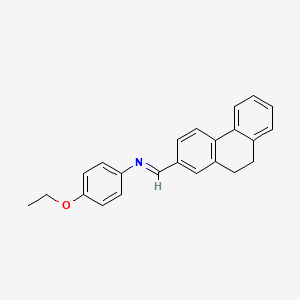
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)

